1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)azetidine
Overview
Description
1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)azetidine is a useful research compound. Its molecular formula is C8H13F3N4O and its molecular weight is 238.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Transformations
- A synthetic approach developed from 1-ethoxy-2,2,2-trifluoroethanol leads to the formation of cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine. This compound exhibits distinct reactivity with aromatic sulfur and oxygen nucleophiles, facilitating the selective synthesis of functionalized aziridines, azetidines, and various benzo-fused heterocycles (Kenis et al., 2013).
- The creation of 1-alkyl-2-(trifluoromethyl)azetidines introduces a new class of constrained azaheterocycles. These compounds undergo regiospecific ring opening, providing access to diverse α-(trifluoromethyl)amines, illustrating their potential in medicinal chemistry and organic synthesis (Kenis et al., 2012).
Applications in Drug Development and Material Science
- The utility of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as precursors for constructing CF3-containing aminopropanes and other heterocyclic structures highlights their significance in developing novel compounds with potential pharmacological activities (Dao Thi et al., 2018).
- The discovery of BAF312 (Siponimod), a potent and selective S1P receptor modulator, demonstrates the application of azetidine derivatives in designing new therapeutics for treating multiple sclerosis (Pan et al., 2013).
Synthetic Flexibility and Diversity
- Protected 3-haloazetidines have been synthesized on a gram scale, showcasing the versatility of azetidine derivatives as building blocks for the rapid synthesis of azetidine-3-carboxylic acids, a key structural motif in various bioactive molecules (Ji et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-(2-azidoethyl)-3-ethoxy-3-(trifluoromethyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N4O/c1-2-16-7(8(9,10)11)5-15(6-7)4-3-13-14-12/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRSEWMAESPFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)CCN=[N+]=[N-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.